molecular formula C5H7NaO3 B7799984 sodium;3-methyl-2-oxobutanoate

sodium;3-methyl-2-oxobutanoate

Cat. No.: B7799984
M. Wt: 138.10 g/mol
InChI Key: WIQBZDCJCRFGKA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-methyl-2-oxobutanoate (C₅H₇NaO₃; molecular weight 138.1 g/mol) is the sodium salt of 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), a branched-chain α-keto acid (BCKA) derived from valine catabolism. It plays critical roles in metabolic pathways, serving as a precursor for pantothenic acid (vitamin B₅) in Escherichia coli and participating in coenzyme A (CoA) biosynthesis via its conversion to 2-dehydropantoate by the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase (PanB) .

Properties

IUPAC Name

sodium;3-methyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQBZDCJCRFGKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Methyl 3-Methyl-2-Oxobutanoate

A common route involves the hydrolysis of methyl 3-methyl-2-oxobutanoate under alkaline conditions. This method leverages the nucleophilic substitution of the methyl ester group by hydroxide ions, yielding the sodium salt upon neutralization.

Procedure :

  • Ester Preparation : Methyl 3-methyl-2-oxobutanoate is synthesized via Claisen condensation of ethyl acetoacetate with methyl iodide in the presence of sodium ethoxide.

  • Hydrolysis : The ester is treated with aqueous sodium hydroxide (1–2 M) at 60–80°C for 4–6 hours.

  • Neutralization : The reaction mixture is acidified to pH 2–3 with hydrochloric acid, followed by addition of sodium bicarbonate to precipitate the sodium salt.

Key Parameters :

  • Temperature: Elevated temperatures (≥60°C) accelerate hydrolysis but risk decarboxylation.

  • Solvent: Water-methanol mixtures improve solubility and reaction homogeneity.

Yield : 72–85% (laboratory scale), depending on purity of starting materials.

Oxidation of 3-Methyl-2-Hydroxybutanoic Acid

Alternative routes employ oxidation of 3-methyl-2-hydroxybutanoic acid using Dess-Martin periodinane (DMP) or potassium permanganate. This method is favored for high-purity applications but involves costly reagents.

Procedure :

  • Substrate Preparation : 3-Methyl-2-hydroxybutanoic acid is synthesized via microbial fermentation or chemical reduction of α-keto precursors.

  • Oxidation : The alcohol is treated with DMP in dichloromethane at room temperature for 2–4 hours.

  • Salt Formation : The resultant α-keto acid is neutralized with sodium hydroxide and crystallized.

Optimization Insights :

  • Catalyst Efficiency : DMP offers superior selectivity (>95%) compared to KMnO4 (70–80%).

  • Byproduct Management : Washing with sodium bicarbonate removes residual periodinane byproducts.

Yield : 68–78% (DMP method), 55–65% (KMnO4 method).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors and recycled catalysts.

Continuous Hydrolysis Process

Reactor Design :

  • Tubular reactors with inline pH monitoring ensure consistent hydrolysis rates.

  • Residence time: 30–45 minutes at 80°C.

Economic Considerations :

  • Raw material cost: $12–15/kg (methyl ester) vs. $8–10/kg (bio-derived hydroxy acid).

  • Energy consumption: 25–30 kWh per kilogram of product.

Yield : 88–92% (pilot-scale trials).

Catalytic Oxidation in Aqueous Media

Recent advances utilize heterogeneous catalysts (e.g., Pt/CeO2) for aerobic oxidation of bio-derived 3-methyl-2-hydroxybutanoic acid.

Advantages :

  • Eliminates stoichiometric oxidants (e.g., DMP), reducing waste.

  • Operates at mild temperatures (50–60°C) and pressures (1–2 bar O2).

Challenges :

  • Catalyst deactivation via coking requires periodic regeneration.

Yield : 75–82% (bench-scale).

Purification and Characterization

Crystallization Techniques

Sodium 3-methyl-2-oxobutanoate is typically purified via recrystallization from ethanol-water mixtures.

Optimized Conditions :

  • Solvent ratio: 3:1 ethanol-water (v/v).

  • Cooling rate: 0.5°C/min to maximize crystal size.

Purity : ≥99% (HPLC analysis).

Chromatographic Methods

Ion-exchange chromatography is employed for isotopically labeled variants (e.g., 13C-labeled compounds).

Protocol :

  • Column: Dowex 50WX8 (Na+ form).

  • Eluent: 0.1 M ammonium acetate buffer (pH 5.0).

Recovery : 90–95% for 13C-labeled products.

Comparative Analysis of Methods

MethodStarting MaterialConditionsYield (%)Purity (%)Scale Suitability
Ester HydrolysisMethyl ester80°C, NaOH, 6 h72–8598–99Lab/Industrial
DMP Oxidation2-Hydroxy acidRT, DMP, 2 h68–7899+Lab
Aerobic CatalysisBio-derived hydroxy acid60°C, Pt/CeO2, O275–8297–98Industrial

Chemical Reactions Analysis

Types of Reactions

sodium;3-methyl-2-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [specific products].

    Reduction: Reaction with reducing agents under [specific conditions].

    Substitution: Replacement of functional groups using [specific reagents].

Common Reagents and Conditions

    Oxidizing agents: [Examples of oxidizing agents].

    Reducing agents: [Examples of reducing agents].

    Substitution reagents: [Examples of substitution reagents].

Major Products Formed

The major products formed from these reactions include [specific compounds], which are of interest due to their [specific properties or applications].

Scientific Research Applications

sodium;3-methyl-2-oxobutanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its effects on biological systems and potential therapeutic uses.

    Medicine: Investigated for its potential in drug development and treatment of diseases.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism of action of sodium;3-methyl-2-oxobutanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to molecular targets: Interaction with [specific proteins or enzymes].

    Modulating pathways: Influencing [specific biochemical pathways].

    Resulting effects: Leading to [specific physiological or biochemical outcomes].

Comparison with Similar Compounds

Physical Properties :

  • Melting point: 225°C
  • Storage: Stable at +2 to +8°C
  • Synonyms: Ketovaline sodium salt, α-ketoisovaleric acid sodium salt

Comparison with Structurally and Functionally Similar Compounds

Enzymatic Efficiency and Substrate Specificity

Table 1: Kinetic Parameters of Lactate Dehydrogenase (LDH) with Substrates

Compound Carbon Chain Length Specificity Constant (kcat/Km) Km Value Reference
Pyruvate 3 atoms 3000× higher ~0.1 mM
Sodium 3-methyl-2-oxobutanoate 4 atoms 1× (Baseline) ~0.1 mM
3-Methyl-2-oxopentanoate 5 atoms 10× lower 3–4× higher
4-Methyl-2-oxopentanoate 5 atoms 10× lower 3–4× higher

Key Findings :

  • Sodium 3-methyl-2-oxobutanoate is a moderate LDH substrate, with its kcat/Km 3000-fold lower than pyruvate but 10-fold higher than other BCKAs due to its shorter carbon chain (4 vs. 5 atoms) .

Metabolic Handling in Maple Syrup Urine Disease (MSUD)

Table 2: Residual Branched-Chain 2-Oxo Acid Dehydrogenase (BCKDH) Activity in MSUD Fibroblasts

Compound Residual BCKDH Activity (%) Reference
Sodium 3-methyl-2-oxobutanoate 12
4-Methyl-2-oxopentanoate 13
(S)-3-Methyl-2-oxopentanoate 22
(R)-3-Methyl-2-oxopentanoate 50

Key Findings :

  • Sodium 3-methyl-2-oxobutanoate exhibits the lowest residual BCKDH activity in MSUD fibroblasts, highlighting its impaired metabolism compared to longer-chain BCKAs .

Table 3: Reductive Amination by S. thermophilum meso-DAPDH

Substrate Enantiomeric Excess (%) Yield (%) Reference
Sodium 3-methyl-2-oxobutanoate 73 60
Ethyl 3-methyl-2-oxobutanoate 76 58
4-Methyl-2-oxopentanoate 81 32

Key Findings :

  • Sodium 3-methyl-2-oxobutanoate shows higher yield (60%) than 4-methyl-2-oxopentanoate (32%) in reductive amination, though enantiomeric excess is slightly lower (73% vs. 81%) .

Structural Analogues and Derivatives

Table 4: Comparison with Structurally Related Compounds

Compound Molecular Formula Key Functional Group Biological Role Reference
Sodium 3-methyl-2-oxobutanoate C₅H₇NaO₃ α-Keto acid CoA biosynthesis, convulsion agent
3-Hydroxy-3-methyl-2-oxobutanoic acid C₅H₈O₄ β-Hydroxy α-keto acid Intermediate in leucine metabolism
2-Dehydropantoate C₆H₉O₅⁻ Enolized keto acid CoA precursor

Key Findings :

  • The hydroxylation at the β-position in 3-hydroxy-3-methyl-2-oxobutanoic acid alters its metabolic fate compared to sodium 3-methyl-2-oxobutanoate, directing it toward leucine synthesis rather than CoA production .

Q & A

Q. What is the structural and functional characterization of sodium 3-methyl-2-oxobutanoate?

Sodium 3-methyl-2-oxobutanoate (C₅H₇NaO₃, CAS 3715-29-5) is the sodium salt of the α-keto acid derived from valine. Its structure includes a 3-methyl group and a 2-oxo moiety on a butanoate backbone, with the sodium ion stabilizing the carboxylate group. It is hygroscopic and moisture-sensitive, requiring storage in dry conditions . The compound participates in branched-chain amino acid (BCAA) metabolism, serving as a substrate for the mitochondrial enzyme 3-methyl-2-oxobutanoate dehydrogenase (EC 1.2.4.4), a component of the BCKDH complex .

Q. What is the synthetic pathway for sodium 3-methyl-2-oxobutanoate in laboratory settings?

A high-purity (>98%) synthesis involves the base-catalyzed condensation of isobutyraldehyde with diethyl oxalate. Sodium methoxide facilitates the reaction, followed by hydrolysis and neutralization to yield the sodium salt. Critical steps include maintaining anhydrous conditions to prevent side reactions and using C18 reverse-phase chromatography for purification . Alternative methods employ enzymatic decarboxylation of valine derivatives, though chemical synthesis remains more scalable for research use .

Q. How does sodium 3-methyl-2-oxobutanoate integrate into branched-chain amino acid metabolism?

In valine catabolism, transaminases convert valine to 3-methyl-2-oxobutanoate, which is subsequently decarboxylated by the BCKDH complex to form isobutanoyl-CoA. This step is rate-limiting and requires thiamine diphosphate (ThDP) and lipoic acid as cofactors. The enzyme’s specificity for 3-methyl-2-oxobutanoate, 4-methyl-2-oxopentanoate (from leucine), and (S)-3-methyl-2-oxopentanoate (from isoleucine) underscores its role in coordinating BCAA degradation .

Advanced Research Questions

Q. What methodological considerations are critical for quantifying sodium 3-methyl-2-oxobutanoate in biological matrices?

Key challenges include its moisture sensitivity and low stability in aqueous solutions. Researchers should:

  • Use lyophilized samples and anhydrous solvents during extraction.
  • Employ reverse-phase HPLC with UV detection (210–260 nm) or LC-MS/MS for enhanced specificity. The JECFA-recommended method uses a C18 column with acetonitrile/water gradients and diode-array detection .
  • Validate recovery rates using isotopically labeled internal standards (e.g., ¹³C-3-methyl-2-oxobutanoate) to account for matrix effects .

Q. How can contradictions in the compound’s effects on CoA biosynthesis across plant species be resolved?

In Zygophyllum species under salt stress, sodium 3-methyl-2-oxobutanoate upregulation correlates with CoA synthesis in salt-tolerant (ST) plants but not in salt-sensitive (SS) variants. This discrepancy arises from differential expression of branched-chain amino acid transferases (BCATs), which divert the compound toward valine synthesis in SS plants, depleting CoA precursors. Resolving such contradictions requires:

  • Comparative transcriptomics/metabolomics to identify regulatory nodes (e.g., BCAT isoforms).
  • Exogenous application studies to test if CoA supplementation restores salt tolerance in SS species .

Q. What advanced spectroscopic techniques elucidate the hydration dynamics of sodium 3-methyl-2-oxobutanoate?

Nuclear Magnetic Resonance (NMR) spectroscopy reveals equilibrium between the hydrated gem-diol and keto forms in solution. The keto form dominates at physiological pH (pKa ~2.5 for the oxo group), while hydration increases under acidic conditions. Infrared (IR) spectroscopy confirms structural integrity via C=O stretches at 1,710–1,740 cm⁻¹. These insights inform reactivity in enzymatic assays, where the keto form is the biologically active species .

Q. How is sodium 3-methyl-2-oxobutanoate utilized in metabolic flux analysis (MFA) studies?

In ¹³C fluxomics, isotopically labeled sodium 3-methyl-2-oxobutanoate tracks carbon routing through the BCAA pathway. For example, in E. coli, labeling patterns in pantothenate (vitamin B5) reveal flux bottlenecks at the ketoisovalerate decarboxylase step. Experimental design must account of intracellular pH, as hydration alters tracer incorporation rates .

Data Contradiction Analysis

Q. Why do studies report opposing neuroactive effects of sodium 3-methyl-2-oxobutanoate?

In rodents, the compound induces convulsions via GABAergic inhibition (reducing synaptic GABA levels) and glutamatergic excitation. However, dose-dependent effects and strain-specific metabolic differences (e.g., mitochondrial BCKDH activity) contribute to variability. Resolving contradictions requires:

  • Dose-response curves across genetic backgrounds.
  • Metabolomic profiling of brain regions post-administration to map pathway perturbations .

Q. Tables for Key Data

Property Value Reference
Molecular Weight138.10 g/mol
pKa (Keto Form)~2.5
HPLC Retention Time (JECFA)6.2–7.1 min (C18, acetonitrile/water)
Role in CoA BiosynthesisPrecursor in E. coli and plants

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.